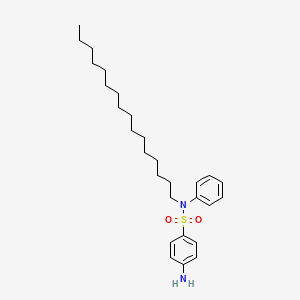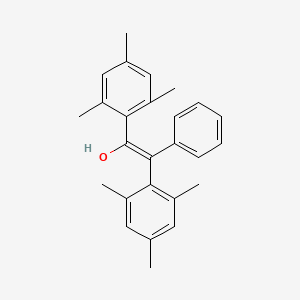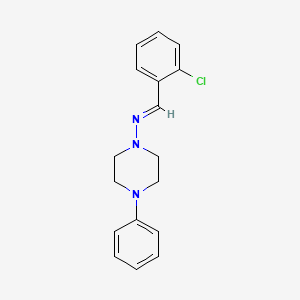
N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-phenyl-1-piperazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, and the progress is monitored using techniques like thin-layer chromatography (TLC). After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methods that minimize the use of hazardous solvents and reagents are being explored .
化学反応の分析
Types of Reactions
N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a ligand in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the growth of microorganisms by interfering with their cellular processes. The compound may bind to enzymes or receptors, disrupting their normal function and leading to cell death. The exact molecular pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- N-(2-Chlorobenzylidene)acetohydrazide
- N-(4-Dimethylaminobenzylidene)acetohydrazide
- (E)-4-Bromo-N-(2-chlorobenzylidene)aniline
Uniqueness
N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
特性
分子式 |
C17H18ClN3 |
|---|---|
分子量 |
299.8 g/mol |
IUPAC名 |
(E)-1-(2-chlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C17H18ClN3/c18-17-9-5-4-6-15(17)14-19-21-12-10-20(11-13-21)16-7-2-1-3-8-16/h1-9,14H,10-13H2/b19-14+ |
InChIキー |
LNUJSABVBKJHNN-XMHGGMMESA-N |
異性体SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC=CC=C3Cl |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


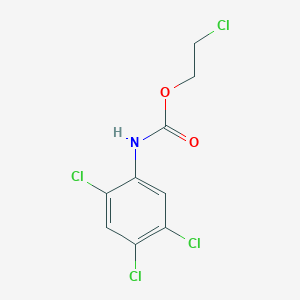
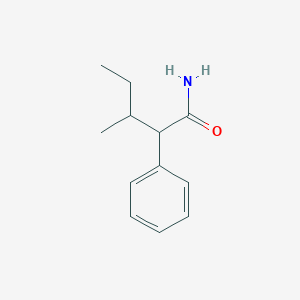


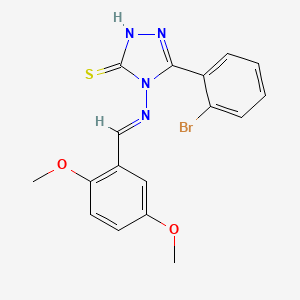
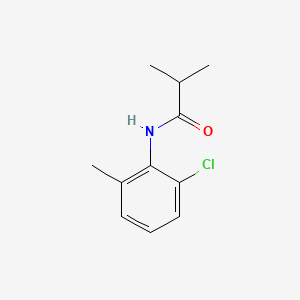
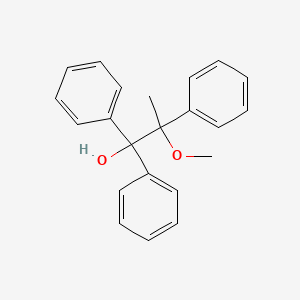

![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962418.png)
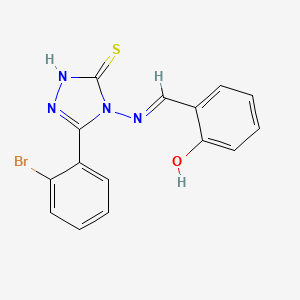
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962430.png)
